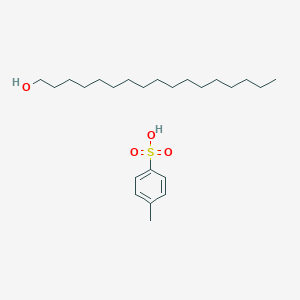

Heptadecan-1-ol;4-methylbenzenesulfonic acid

Descripción

Heptadecan-1-ol;4-methylbenzenesulfonic acid is a compound that combines a long-chain fatty alcohol, heptadecan-1-ol, with a sulfonic acid derivative, 4-methylbenzenesulfonic acid.

Propiedades

Número CAS |

100565-83-1 |

|---|---|

Fórmula molecular |

C24H44O4S |

Peso molecular |

428.7 g/mol |

Nombre IUPAC |

heptadecan-1-ol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C17H36O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-6-2-4-7(5-3-6)11(8,9)10/h18H,2-17H2,1H3;2-5H,1H3,(H,8,9,10) |

Clave InChI |

VKYHNLIMSXETPD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCO.CC1=CC=C(C=C1)S(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Heptadecan-1-ol can be synthesized through the reduction of heptadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction typically occurs in an inert solvent like diethyl ether or tetrahydrofuran (THF) under reflux conditions.

4-Methylbenzenesulfonic acid is commonly prepared by sulfonation of toluene using concentrated sulfuric acid or oleum . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of heptadecan-1-ol often involves the hydrogenation of heptadecanoic acid or its esters in the presence of a metal catalyst such as nickel or palladium . For 4-methylbenzenesulfonic acid, large-scale production typically uses continuous sulfonation reactors to ensure efficient heat management and product quality .

Análisis De Reacciones Químicas

Types of Reactions

Heptadecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common oxidation reactions involve converting the alcohol to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Reduction reactions can further reduce heptadecan-1-ol to heptadecane using strong reducing agents .

4-Methylbenzenesulfonic acid participates in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonic acid group . It can also undergo nucleophilic substitution reactions at the benzylic position .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: N-bromosuccinimide (NBS) for benzylic bromination

Major Products

Oxidation of Heptadecan-1-ol: Heptadecanoic acid

Reduction of Heptadecan-1-ol: Heptadecane

Substitution of 4-Methylbenzenesulfonic Acid: Benzylic bromides

Aplicaciones Científicas De Investigación

Heptadecan-1-ol and 4-methylbenzenesulfonic acid have diverse applications in scientific research and industry. Heptadecan-1-ol is used in the synthesis of surfactants, lubricants, and plasticizers . It also serves as a model compound in studies of fatty alcohol metabolism and biochemistry .

4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions . It is also employed in the pharmaceutical industry for the preparation of various drug intermediates .

Mecanismo De Acción

The mechanism of action for heptadecan-1-ol involves its role as a long-chain fatty alcohol, which can be incorporated into lipid bilayers and affect membrane fluidity and function . It can also be metabolized to fatty acids and further participate in energy production and storage .

4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating protonation and activation of substrates in various chemical reactions . Its sulfonic acid group enhances its acidity and reactivity, making it effective in promoting electrophilic aromatic substitution and other acid-catalyzed processes .

Comparación Con Compuestos Similares

Heptadecan-1-ol is similar to other long-chain fatty alcohols such as octadecan-1-ol (stearyl alcohol) and hexadecan-1-ol (cetyl alcohol) . These compounds share similar physical properties and applications but differ in chain length and melting points .

4-Methylbenzenesulfonic acid is comparable to other aromatic sulfonic acids like benzenesulfonic acid and 2-methylbenzenesulfonic acid . While they all serve as strong acid catalysts, their reactivity and solubility can vary based on the substituents on the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.